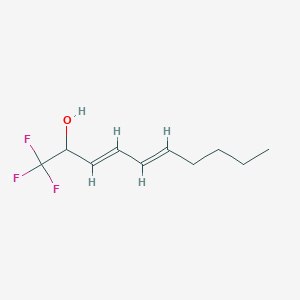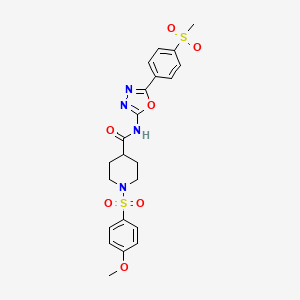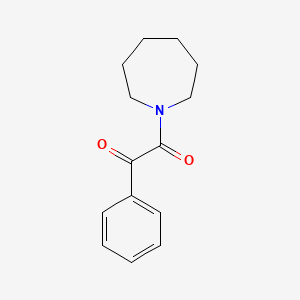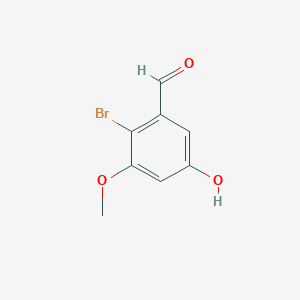
N,N'-Dicyanomethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Dicyanomethanimidamide is an organic compound characterized by the presence of two cyano groups attached to a methanimidamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dicyanomethanimidamide typically involves the reaction of cyanogen chloride with guanidine derivatives under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Raw Material Mixing: Cyanogen chloride and guanidine derivatives are mixed in a suitable solvent such as acetonitrile.
Synthetic Reaction: The mixture is heated to a specific temperature (usually around 50-70°C) to facilitate the reaction.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure N,N’-Dicyanomethanimidamide.
Industrial Production Methods
In an industrial setting, the production of N,N’-Dicyanomethanimidamide follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Dicyanomethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The cyano groups in N,N’-Dicyanomethanimidamide can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with amine or amide functional groups.
Substitution: Substituted derivatives with various functional groups replacing the cyano groups.
Applications De Recherche Scientifique
N,N’-Dicyanomethanimidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N,N’-Dicyanomethanimidamide involves its interaction with specific molecular targets. The cyano groups in the compound can form strong interactions with nucleophilic sites in enzymes and other proteins, leading to inhibition of their activity. The compound can also participate in redox reactions, affecting cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylformamide: A common solvent with similar structural features but different reactivity and applications.
N,N-Dimethylacetamide: Another solvent with similar properties but used in different contexts.
N,N-Dimethylethylenediamine: A compound with similar nitrogen-containing functional groups but different chemical behavior.
Uniqueness
N,N’-Dicyanomethanimidamide is unique due to its dual cyano groups, which confer distinct reactivity and potential applications compared to other similar compounds. Its ability to participate in a wide range of chemical reactions and its potential biological activities make it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
89302-48-7 |
|---|---|
Formule moléculaire |
C3H2N4 |
Poids moléculaire |
94.08 g/mol |
Nom IUPAC |
N,N'-dicyanomethanimidamide |
InChI |
InChI=1S/C3H2N4/c4-1-6-3-7-2-5/h3H,(H,6,7) |
Clé InChI |
NJHCPCRPKUJTPB-UHFFFAOYSA-N |
SMILES canonique |
C(=NC#N)NC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B14130848.png)


![2-[(Benzenesulfonyl)methyl]-4-(methanesulfonyl)-1-nitrobenzene](/img/structure/B14130871.png)
![N-(4-isopropylbenzo[d]thiazol-2-yl)-3,5-dimethylbenzamide](/img/structure/B14130877.png)


![Acetic acid, [(2,6-diethylphenyl)amino]oxo-](/img/structure/B14130899.png)


